molecular formula C11H15F2N3 B12077622 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine

4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine

Cat. No.: B12077622
M. Wt: 227.25 g/mol
InChI Key: BJBAJQQNHVPQIP-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C11H14F2N2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features two fluorine atoms attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 3,3-difluoropiperidine with a suitable benzene-1,2-diamine derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated benzene derivatives, while reduction can produce partially or fully reduced amine products .

Scientific Research Applications

4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3,3-Difluoropiperidin-1-yl)benzene-1,2-diamine include:

Uniqueness

The presence of both the difluoropiperidine and benzene-1,2-diamine moieties in this compound makes it unique. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in its simpler analogs .

Properties

Molecular Formula

C11H15F2N3

Molecular Weight

227.25 g/mol

IUPAC Name

4-(3,3-difluoropiperidin-1-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H15F2N3/c12-11(13)4-1-5-16(7-11)8-2-3-9(14)10(15)6-8/h2-3,6H,1,4-5,7,14-15H2

InChI Key

BJBAJQQNHVPQIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=C(C=C2)N)N)(F)F

Origin of Product

United States

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